Cas no 76209-02-4 (4-Bromo-2-nitrobenzenethiol)
4-Bromo-2-nitrobenzenethiol Chemical and Physical Properties
Names and Identifiers
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- BENZENETHIOL, 4-BROMO-2-NITRO-
- 4-Bromo-2-nitrobenzene-1-thiol
- 4-BROMO-2-NITROBENZENETHIOL
- 4-Bromo-2-nitrothiophenol
- AKOS010631474
- 839-835-8
- MFCD14652161
- EN300-99775
- PS-10602
- 4-bromo-2-nitro-benzenethiol
- BDA20902
- SCHEMBL489333
- 76209-02-4
- AJQYWSYQGXVQBM-UHFFFAOYSA-N
- 4-Bromo-2-nitrobenzenethiol
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- MDL: MFCD14652161
- Inchi: 1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H
- InChI Key: AJQYWSYQGXVQBM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])S
Computed Properties
- Exact Mass: 232.915
- Monoisotopic Mass: 232.915
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.8A^2
- XLogP3: 2.6
4-Bromo-2-nitrobenzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019090162-250mg |
4-Bromo-2-nitrobenzenethiol |
76209-02-4 | 95% | 250mg |
$192.50 | 2023-09-01 | |
| Alichem | A019090162-1g |
4-Bromo-2-nitrobenzenethiol |
76209-02-4 | 95% | 1g |
$442.38 | 2023-09-01 | |
| TRC | B704543-10mg |
4-Bromo-2-nitrobenzenethiol |
76209-02-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B704543-50mg |
4-Bromo-2-nitrobenzenethiol |
76209-02-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B704543-100mg |
4-Bromo-2-nitrobenzenethiol |
76209-02-4 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Apollo Scientific | OR55173-100mg |
4-Bromo-2-nitrothiophenol |
76209-02-4 | Tech | 100mg |
£107.00 | 2025-02-20 | |
| Apollo Scientific | OR55173-250mg |
4-Bromo-2-nitrothiophenol |
76209-02-4 | Tech | 250mg |
£240.00 | 2025-02-20 | |
| Apollo Scientific | OR55173-1g |
4-Bromo-2-nitrothiophenol |
76209-02-4 | Tech | 1g |
£720.00 | 2025-02-20 | |
| abcr | AB531799-100 mg |
4-Bromo-2-nitrothiophenol; . |
76209-02-4 | 100MG |
€136.10 | 2023-07-11 | ||
| abcr | AB531799-250 mg |
4-Bromo-2-nitrothiophenol; . |
76209-02-4 | 250MG |
€178.80 | 2023-07-11 |
4-Bromo-2-nitrobenzenethiol Suppliers
4-Bromo-2-nitrobenzenethiol Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-Bromo-2-nitrobenzenethiol
Chemical Profile of 4-Bromo-2-nitrobenzenethiol (CAS No. 76209-02-4)
4-Bromo-2-nitrobenzenethiol, identified by the Chemical Abstracts Service Number (CAS No.) 76209-02-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of benzenethiols, which are derivatives of benzene featuring a sulfur-hydrogen (-SH) group attached to the aromatic ring. The presence of both bromine and nitro substituents on the benzene ring introduces unique electronic and steric properties, making this molecule a versatile intermediate in synthetic chemistry.
The structural configuration of 4-Bromo-2-nitrobenzenethiol consists of a benzene core substituted at the 2-position with a nitro group (-NO₂) and at the 4-position with a bromine atom (Br). This arrangement creates a molecule with distinct reactivity patterns, influenced by the electron-withdrawing effects of both functional groups. The nitro group, being highly electronegative, exerts a strong deactivating influence on the aromatic ring, particularly at positions ortho and para to itself. Conversely, the bromine atom, while also deactivating, possesses some electron-donating resonance effects, which can modulate the overall reactivity of the ring.
In pharmaceutical research, 4-Bromo-2-nitrobenzenethiol has been explored as a precursor in the synthesis of various bioactive molecules. Its benzenethiol moiety is particularly valuable in medicinal chemistry due to the thiol group's ability to participate in hydrogen bonding and its potential for metal chelation. These properties make it a useful scaffold for designing compounds with specific biological activities. For instance, benzenethiols have been implicated in the development of antimicrobial agents, where the -SH group can interact with bacterial enzymes or cell membranes.
Recent studies have highlighted the utility of 4-Bromo-2-nitrobenzenethiol in the synthesis of heterocyclic compounds, which are prevalent in many modern drugs. The bromine and nitro substituents provide handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling access to novel pharmacophores. Additionally, the thiol group can undergo oxidation to form disulfides or react with electrophiles to introduce additional functional diversity.
The electronic properties of 4-Bromo-2-nitrobenzenethiol also make it relevant in materials science applications. For example, its ability to absorb light in specific regions of the electromagnetic spectrum has been investigated for use in organic electronics. The nitro group's strong absorption characteristics can be leveraged to design light-absorbing materials or components in optoelectronic devices. Furthermore, the presence of bromine allows for further derivatization into polymers or conductive materials through polymerization techniques.
In academic research, 4-Bromo-2-nitrobenzenethiol has been employed as a model compound to study reaction mechanisms involving thiols and halogenated aromatic systems. Such studies contribute to a deeper understanding of chemical transformations that are relevant in both synthetic and industrial chemistry. The compound's stability under various reaction conditions makes it an ideal candidate for kinetic studies and mechanistic investigations.
The synthesis of 4-Bromo-2-nitrobenzenethiol typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common synthetic routes include halogenation followed by nitration or vice versa, depending on reaction conditions and desired regioselectivity. The use of protective groups may be necessary to prevent unwanted side reactions involving the thiol moiety during synthetic intermediates.
From an industrial perspective, 4-Bromo-2-nitrobenzenethiol serves as an important building block for fine chemicals and specialty materials. Its versatility allows for its incorporation into a wide range of products, from pharmaceuticals to advanced materials used in electronics and coatings. The demand for such intermediates is driven by their role in enabling more efficient synthetic pathways and producing high-value compounds with tailored properties.
The safety profile of 4-Bromo-2-nitrobenzenethiol is another critical consideration in its handling and application. While not classified as hazardous under typical laboratory conditions, appropriate precautions should be taken to avoid exposure due to its potential reactivity with certain chemicals. Storage should be conducted in inert atmospheres away from moisture and oxidizing agents to prevent degradation.
Future research directions involving 4-Bromo-2-nitrobenzenethiol may explore its role in drug discovery through structure-activity relationship (SAR) studies. By modifying its substituents or exploring different derivatives, scientists can uncover new therapeutic applications or enhance existing ones. Additionally, computational methods may be employed to predict reactivity patterns and optimize synthetic routes before experimental validation.
In conclusion,4-Bromo-2-nitrobenzenethiol (CAS No. 76209-02-4) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovative chemical synthesis and applications that continue to drive advancements in these fields.
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